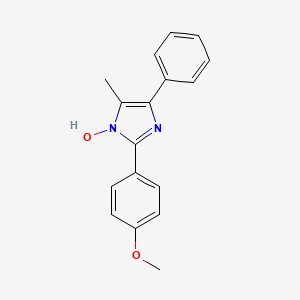
methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether is a complex organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.329 g/mol Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a catalyst such as nickel . The reaction conditions are generally mild, allowing for the inclusion of various functional groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites in proteins, inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether can be compared to other similar compounds, such as:
- Methyl 4-(5-methyl-1H-pyrazol-3-yl)phenyl ether
- 2-Methoxy-4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenol
- Methyl 4-(5-methyl-1H-benzimidazol-2-yl)phenyl ether
These compounds share similar structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific imidazole ring structure and the presence of the ether group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-hydroxy-2-(4-methoxyphenyl)-5-methyl-4-phenylimidazole |
InChI |
InChI=1S/C17H16N2O2/c1-12-16(13-6-4-3-5-7-13)18-17(19(12)20)14-8-10-15(21-2)11-9-14/h3-11,20H,1-2H3 |
InChI Key |
SNMQEAUYTKCMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















